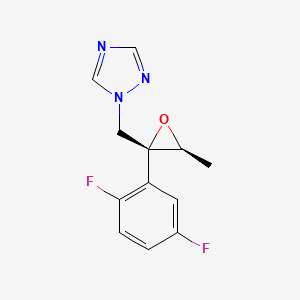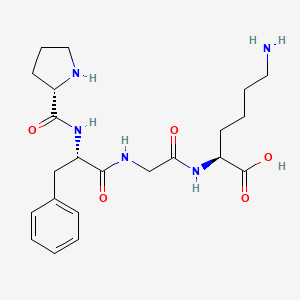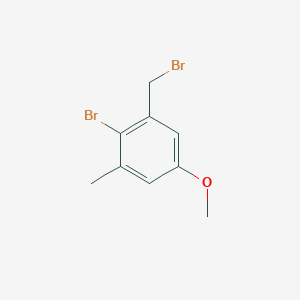
2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene
Overview
Description
The compound "2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene" is a brominated methoxy-methylbenzene derivative. This type of compound is structurally related to various halogenated benzene derivatives that have been studied for their potential use in organic synthesis and material science. The presence of bromine atoms and a methoxy group in the compound suggests that it could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives can be determined using techniques like X-ray diffraction, as seen in the study of solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene . The crystal structures of these compounds reveal the conformation of the bromomethyl groups and the overall molecular arrangement. Density Functional Theory (DFT) calculations can also predict the preferred arrangement of substituents in the molecule .
Chemical Reactions Analysis
Halogenated benzene derivatives participate in various chemical reactions. For example, the reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . The presence of bromomethyl groups in these compounds is crucial for subsequent transformations, such as the formation of molecular receptors or polymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are influenced by their substituents. The solvate structures of these compounds can vary significantly, affecting their solubility and crystallinity . The presence of bromine atoms can enhance the reactivity of these compounds, making them suitable for further functionalization . The chemical interactions, such as C–H···Br, C–Br···Br, and C–Br···π, play a role in the packing and stability of these molecules .
Scientific Research Applications
Polymer Synthesis Research by Uhrich, Hawker, Fréchet, and Turner (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound closely related to 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene, in the synthesis of hyperbranched polyethers. These polymers, characterized by a high molecular weight and numerous phenolic hydroxyl groups, are significant for their potential applications in various industries, such as coatings, adhesives, and plastics (Uhrich et al., 1992).
Functional Group Transformation in Organic Synthesis Teplý et al. (2003) reported the synthesis of 3-hexahelicenol, a compound derived from 1-methoxy-3-methylbenzene and 1-bromo-2-(bromomethyl)naphthalene. This research highlights the versatility of related bromomethyl compounds in synthesizing structurally complex molecules, which can have applications in pharmaceuticals and fine chemicals (Teplý et al., 2003).
Advanced Material Development Jin et al. (2016) utilized a derivative of 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene in the development of novel electron acceptors for polymer solar cells. These materials showed improved performance in solar energy conversion, highlighting the role of such compounds in renewable energy technologies (Jin et al., 2016).
Catalysis and Reaction Mechanisms Studies by Esteves, Ferreira, and Medeiros (2007) focused on the electrochemical reduction of bromomethyl derivatives in the presence of nickel catalysts. This research provides insights into novel catalytic methods for producing important chemical intermediates and could inform future developments in green chemistry (Esteves et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-6-3-8(12-2)4-7(5-10)9(6)11/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEAMDITEJRHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232207 | |
| Record name | 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
CAS RN |
164513-49-9 | |
| Record name | 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164513-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(bromomethyl)-5-methoxy-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

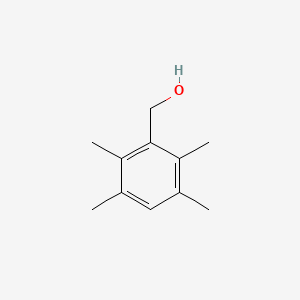
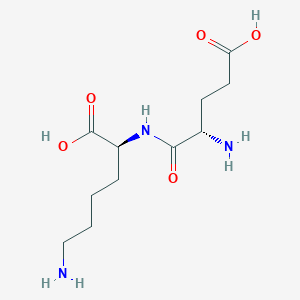
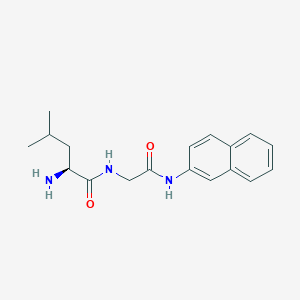
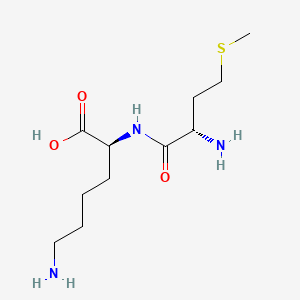
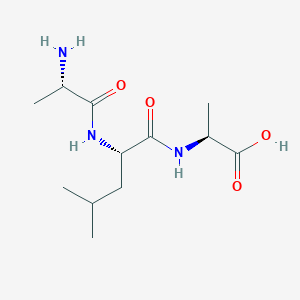
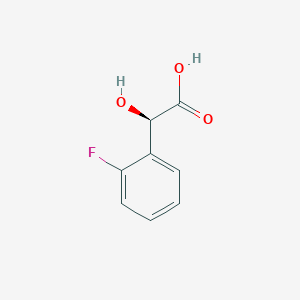
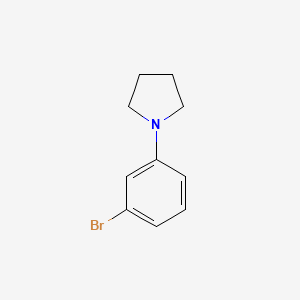
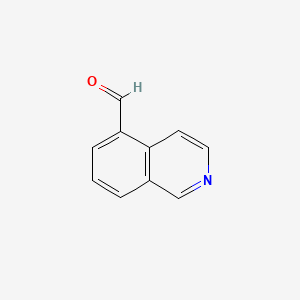
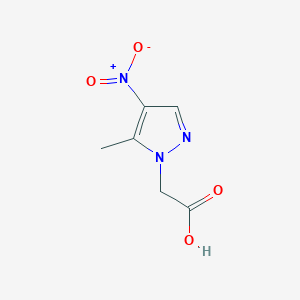
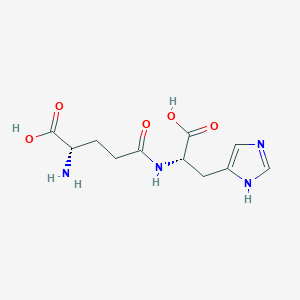

![1-[(4-bromo-2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B1336588.png)
